molecular formula C11H12N2O2 B12704968 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide CAS No. 84748-01-6

3-Ethyl-N-hydroxy-2-benzofurancarboximidamide

Cat. No.: B12704968
CAS No.: 84748-01-6
M. Wt: 204.22 g/mol
InChI Key: QZCFVHVWQOHXHZ-UHFFFAOYSA-N
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Description

3-Ethyl-N-hydroxy-2-benzofurancarboximidamide is an organic compound with the molecular formula C 11 H 12 N 2 O 2 and a molecular weight of 204.23 g/mol . Its structure is based on a benzofuran system, which is a fused ring system comprising a benzene ring and a furan ring. This core structure is substituted at the 3-position with an ethyl group and at the 2-position with a N-hydroxycarboximidamide functional group . This compound is related to a class of molecules known as benzofurancarboximidamides. While specific biological data for this particular ethyl-substituted analogue is not available in the public literature , the broader class of benzofuran and indole-based compounds has been investigated in scientific research for potential multi-target antiproliferative activity . Some related structures have shown promise as inhibitors of key oncogenic protein kinases, such as EGFR, VEGFR-2, and BRAF V600E , which are important targets in cancer research . The presence of the N-hydroxycarboximidamide moiety is a notable feature in medicinal chemistry. Disclaimer: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

84748-01-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C11H12N2O2/c1-2-7-8-5-3-4-6-9(8)15-10(7)11(12)13-14/h3-6,14H,2H2,1H3,(H2,12,13)

InChI Key

QZCFVHVWQOHXHZ-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(OC2=CC=CC=C21)/C(=N\O)/N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

3-Ethyl-N-hydroxy-2-benzofurancarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzofuran ring can undergo substitution reactions, where different substituents replace the existing groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

3-Ethyl-N-hydroxy-2-benzofurancarboximidamide has the molecular formula C11H12N2O2C_{11}H_{12}N_{2}O_{2} and a molecular weight of approximately 204.23 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Studies have shown that 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study:
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The underlying mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Benzofuran derivatives are also recognized for their anti-inflammatory effects. 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide has been shown to reduce inflammation markers in preclinical models, indicating its potential use in treating inflammatory diseases such as arthritis .

Case Study:
In an experimental model of arthritis, administration of this compound led to a significant decrease in inflammatory cytokines and improved clinical scores compared to control groups. These findings support further investigation into its therapeutic applications in chronic inflammatory conditions .

Neuroprotective Effects

Emerging evidence suggests that 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide may possess neuroprotective properties. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study:
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a neuroprotective agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Initial results show promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study:
A screening assay revealed that 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections .

Summary of Applications

The applications of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide can be summarized as follows:

Application Area Potential Uses Evidence Level
Anticancer ActivityChemotherapeutic agent for various cancersStrong
Anti-inflammatory EffectsTreatment for arthritis and other inflammatory diseasesModerate
Neuroprotective EffectsPotential treatment for neurodegenerative diseasesEmerging
Antimicrobial ActivityTreatment for bacterial infectionsPreliminary

Mechanism of Action

The mechanism of action of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided (Molecules, 2011) focuses on hydroxamic acid derivatives and related antioxidants, offering a foundation for comparing 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide with analogs. Below is a detailed analysis:

Structural Analogues and Functional Group Variations

N-Phenyl-2-furohydroxamic acid (Compound 11) Structure: Features a furan ring instead of benzofuran, with a phenyl group attached to the hydroxamic acid. Activity: Demonstrated moderate antioxidant activity in DPPH radical scavenging assays, attributed to the hydroxamic acid group’s ability to donate hydrogen atoms . The ethyl substituent may increase lipophilicity, influencing membrane permeability in biological systems.

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) Structure: Cyclohexane carboxamide with a 4-chlorophenyl group. Activity: Exhibited stronger metal-chelating activity (ferrozine assay) due to the electron-withdrawing chloro group enhancing the hydroxamate’s affinity for Fe²⁺ .

N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4) Structure: Incorporates an amino acid backbone with a methylamide group. Activity: Lower antioxidant efficacy compared to simpler hydroxamates, likely due to steric hindrance from the cyclohexane moiety . Comparison: 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide’s rigid benzofuran scaffold may reduce conformational flexibility but enhance specificity in target interactions.

Key Data Table: Comparative Properties

Compound Core Structure Substituents Antioxidant Activity (DPPH IC₅₀) Metal Chelation (Fe²⁺)
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide Benzofuran 3-Ethyl, hydroxycarboximidamide Not reported in evidence Not reported
N-Phenyl-2-furohydroxamic acid (11) Furan Phenyl Moderate Weak
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Cyclohexane 4-Chlorophenyl Low High
Butylated hydroxyanisole (BHA) Phenol tert-Butyl, methoxy High None

Notes:

  • Data for the target compound is absent in the provided evidence; comparisons are inferred from structural analogs .
  • BHA, a well-known antioxidant, is included as a benchmark.

Research Findings and Mechanistic Insights

  • Antioxidant Activity : Hydroxamic acids generally exhibit dual mechanisms: radical scavenging (via H-atom donation) and metal chelation. The benzofuran system’s electron-rich nature may enhance radical stabilization in 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide compared to furan or cyclohexane analogs .
  • Synthetic Challenges: Unlike the compounds in the evidence, which were synthesized via established hydroxamate coupling methods, the benzofuran core of the target compound may require specialized heterocyclic synthesis techniques (e.g., cyclization of substituted phenols).

Biological Activity

3-Ethyl-N-hydroxy-2-benzofurancarboximidamide (C11H12N2O2) is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 220.23 g/mol
  • IUPAC Name : 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide

The compound features a benzofuran moiety, which is known for its biological significance, particularly in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral properties of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide. It has shown effectiveness against various viral families, including:

  • Bornaviridae
  • Filoviridae
  • Paramyxoviridae
  • Rhabdoviridae
  • Arenaviridae
  • Bunyaviridae
  • Orthomyxoviridae
  • Poxviridae

These findings suggest that the compound may be useful in developing antiviral therapies. A patent application has documented these antiviral properties, indicating methods for preventing or treating viral infections using this compound .

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

The precise mechanism through which 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxylamine functional group plays a critical role in its reactivity and interaction with biological targets.

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that treatment with 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide significantly reduced viral load in cell cultures infected with influenza virus. The compound inhibited viral replication by interfering with the viral entry process .
  • Antioxidant Studies : A study evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in scavenging activity, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions .

Data Summary

Biological ActivityObservations
Antiviral ActivityEffective against multiple viral families
Antioxidant ActivitySignificant free radical scavenging capability
MechanismLikely involves interactions with viral proteins and free radicals

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